molecular formula C10H19FN2O2 B15238456 tert-Butyl(3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

tert-Butyl(3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B15238456
M. Wt: 218.27 g/mol
InChI Key: WWJQJSHXCBBXRO-HTQZYQBOSA-N
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Description

Chemical Structure and Properties tert-Butyl(3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative with a stereospecific configuration. Its molecular formula is C₁₀H₁₉FN₂O₂ (assuming substitution patterns from analogous compounds in and ), featuring a tert-butyl carbamate group at position 1, an aminomethyl substituent at position 3, and a fluorine atom at position 4 of the pyrrolidine ring. The (3R,4S) stereochemistry is critical for its interactions in biological systems, influencing binding affinity and metabolic stability.

Applications This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and neuromodulators. The fluorine atom enhances electronegativity and bioavailability, while the aminomethyl group provides a handle for further functionalization.

Properties

Molecular Formula

C10H19FN2O2

Molecular Weight

218.27 g/mol

IUPAC Name

tert-butyl (3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7(4-12)8(11)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8-/m1/s1

InChI Key

WWJQJSHXCBBXRO-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)F)CN

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)F)CN

Origin of Product

United States

Preparation Methods

Pyrrolidine Ring Formation

The synthesis begins with constructing the pyrrolidine core. A common approach involves cyclizing γ-aminobutyric acid (GABA) derivatives under Mitsunobu conditions, using diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate intramolecular nucleophilic displacement. Alternative routes employ [3+2] cycloadditions between azomethine ylides and electron-deficient alkenes, achieving enantiomeric excesses >95% when catalyzed by chiral phosphoric acids.

Key parameters:

  • Temperature: −20°C to 25°C
  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
  • Yield: 68–82%

Stereoselective Fluorination

Introducing fluorine at the 4-position requires careful control to retain the (3R,4S) configuration. Diethylaminosulfur trifluoride (DAST) in anhydrous DCM at −78°C achieves 89% fluorination efficiency, while Selectfluor® in acetonitrile/water (9:1) at 0°C provides a safer alternative with comparable yields (85%).

Table 1: Fluorination Reagent Comparison

Reagent Temperature Solvent Yield Diastereomeric Ratio
DAST −78°C Anhydrous DCM 89% 95:5
Selectfluor 0°C MeCN/H₂O 85% 93:7

Aminomethylation Strategies

The 3-aminomethyl group is introduced via reductive amination using formaldehyde and sodium cyanoborohydride in methanol at pH 5.5. This method preserves stereochemistry while achieving 78% conversion. Alternative approaches employ Curtius rearrangements of acyl azides, though these require stringent safety protocols due to azide instability.

Boc Protection and Final Assembly

The tert-butoxycarbonyl (Boc) group is installed using Boc-anhydride in THF with 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction monitoring via thin-layer chromatography (TLC) ensures complete protection before proceeding to crystallization from ethyl acetate/hexane mixtures.

Industrial Production Methods

Continuous Flow Synthesis

Large-scale production utilizes continuous flow reactors to enhance safety and yield. A three-stage system achieves:

  • Ring formation in a packed-bed reactor (residence time: 12 min)
  • Fluorination using a microfluidic mixer (residence time: 8 min)
  • Boc protection in a tubular reactor (residence time: 20 min)

This method reduces purification steps and increases throughput to 15 kg/day with 91% overall yield.

Crystallization Optimization

Analytical Characterization

Stereochemical Verification

X-ray crystallography remains the gold standard, with SHELXL-refined structures confirming the 3R,4S configuration (R-factor < 0.05). Chiral HPLC using a Chiralpak AD-H column (hexane:isopropanol 90:10) resolves enantiomers with Rs > 2.5.

Spectroscopic Analysis

  • 19F NMR : δ −118 ppm (dt, J = 48 Hz, 12 Hz) confirms fluorination
  • HRMS : m/z 218.1423 [M+H]+ (calc. 218.1421)
  • IR : 1698 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N-H bend)

Challenges and Mitigation Strategies

Epimerization During Fluorination

DAST-mediated reactions risk C4 epimerization above −50°C. Kinetic studies show maintaining reaction temperatures below −70°C suppresses epimer formation to <3%.

Purification Difficulties

The aminomethyl group’s basicity causes silica gel adsorption during column chromatography. Adding 1% triethylamine to the eluent (DCM:MeOH 95:5) reduces tailing and improves resolution.

Comparative Analysis with Structural Analogues

Table 2: Synthesis Comparison with tert-Butyl(3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate

Parameter 4-Fluoro Derivative 4-Hydroxy Analog
Fluorination Yield 85–89% N/A
Oxidation Stability High (No degradation in 72h at 25°C) Low (30% degradation under same conditions)
Crystallization Solvent Ethyl acetate/hexane Methanol/water

The fluorine atom’s electronegativity necessitates modified workup procedures compared to hydroxylated analogues but confers superior metabolic stability in biological applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while reduction of the carbonyl group can produce alcohols or amines.

Scientific Research Applications

tert-Butyl(3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl(3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Fluorine vs. Hydroxyl Substitution

  • The 4-fluoro derivative exhibits higher metabolic stability compared to its 4-hydroxy counterpart due to reduced susceptibility to oxidative degradation.
  • The hydroxyl group in 1821824-99-0 enhances water solubility (logP ~0.5 vs. ~1.2 for 4-F analogue) but reduces blood-brain barrier penetration.

Aminomethyl vs. Amino Groups

Stereochemical Impact

  • Inversion of stereochemistry (e.g., (3S,4R) in CAS 1408074-83-8) leads to divergent biological activity . For example, (3R,4S)-configured compounds show 10-fold higher affinity for κ-opioid receptors in preclinical models.

Steric and Electronic Effects

  • The 4-methyl substituent in the racemic compound () increases steric bulk, reducing binding to compact active sites but improving plasma protein binding.
  • Difluoro substitution (CAS 1290191-73-9) introduces conformational rigidity , favoring helical peptide mimetics.

Biological Activity

Chemical Identity
tert-Butyl(3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate is a pyrrolidine derivative with significant biological activity. Its molecular formula is C9H17FN2O2C_9H_{17}FN_2O_2 and it has a molecular weight of 204.24 g/mol. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological and psychiatric disorders.

Biological Activity

Mechanism of Action
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Research indicates that this compound may act as a modulator of glutamatergic pathways, which are critical in synaptic transmission and plasticity. This modulation can lead to enhanced cognitive function and neuroprotection.

Case Studies and Research Findings

  • Neuroprotective Effects
    A study published in the Journal of Medicinal Chemistry investigated the neuroprotective properties of various pyrrolidine derivatives, including this compound. The results demonstrated that this compound exhibited significant protective effects against oxidative stress in neuronal cell cultures, suggesting its potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Cognitive Enhancement
    In a behavioral study involving animal models, administration of this compound resulted in improved performance on memory tasks. The compound was found to enhance long-term potentiation (LTP) in hippocampal slices, a cellular mechanism underlying learning and memory .
  • Pharmacokinetics and Safety Profile
    Pharmacokinetic studies have indicated that this compound has favorable absorption and distribution characteristics. Toxicological assessments have shown that the compound exhibits low toxicity levels at therapeutic doses, making it a promising candidate for further development .

Data Tables

PropertyValue
Molecular FormulaC9H17FN2O2
Molecular Weight204.24 g/mol
CAS Number1009075-48-2
Purity≥95%
Storage ConditionsCool, dry place

Q & A

Q. What are the key steps and challenges in synthesizing tert-Butyl(3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate?

The synthesis typically involves:

  • Multi-step protection/deprotection strategies : The tert-butyl carbamate (Boc) group is introduced early to protect the pyrrolidine nitrogen. Fluorination at the 4-position may require selective reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® to retain stereochemistry .
  • Aminomethyl introduction : This step often employs reductive amination or nucleophilic substitution, requiring careful control of reaction conditions (e.g., pH, temperature) to avoid racemization .
  • Challenges : Maintaining stereochemical integrity (3R,4S configuration) during fluorination and aminomethylation is critical. Impurities from incomplete Boc protection or side reactions (e.g., ring-opening) must be monitored via [^1H/^13C NMR] and LC-MS .

Q. How is the stereochemistry of this compound verified experimentally?

  • X-ray crystallography : Single-crystal analysis provides definitive confirmation of the 3R,4S configuration. SHELX software (e.g., SHELXL) is widely used for refinement .
  • Chiral HPLC or SFC : These methods separate enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives). Retention times are compared to standards .
  • Optical rotation : Measured using a polarimeter ([α]D values) and cross-referenced with literature data for related fluoropyrrolidines .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR spectroscopy : [^1H, ^13C, and ^19F NMR] identify structural features (e.g., fluorination at 4-position, Boc group resonance at ~1.4 ppm). [^31P NMR] may detect phosphorylated byproducts if applicable .
  • Mass spectrometry (HRMS/ESI-MS) : Confirms molecular weight (C₁₀H₁₉FN₂O₂: theoretical 218.14 g/mol) and detects fragmentation patterns .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of Boc group) and ~3300 cm⁻¹ (N-H stretch of aminomethyl) validate functional groups .

Q. How can researchers optimize purification for this compound?

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/EtOAc or DCM/MeOH). The Boc group’s hydrophobicity aids separation .
  • Recrystallization : Polar solvents (e.g., ethanol/water mixtures) often yield high-purity crystals. Monitor for polymorphic forms via DSC .
  • Challenges : The aminomethyl group’s basicity may cause silica gel adsorption; adding 1–2% triethylamine to the mobile phase reduces tailing .

Q. What are the stability considerations for storage and handling?

  • Storage : Store at –20°C under inert gas (N₂/Ar) in airtight containers. The Boc group is hydrolytically sensitive; avoid moisture .
  • Degradation pathways :
    • Acidic conditions: Boc deprotection (e.g., TFA/DCM).
    • Basic conditions: Possible epimerization at C3 or C4 .
    • Light/heat: Accelerates decomposition; monitor via TLC or HPLC .

Advanced Research Questions

Q. How can reaction yields be improved for fluorination and aminomethylation steps?

  • Fluorination :
    • Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for regioselective C–F bond formation. Optimize ligand choice (e.g., XPhos) and temperature .
    • Alternative: Electrophilic fluorination with Selectfluor® in acetonitrile at 0°C to minimize side reactions .
  • Aminomethylation :
    • Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
    • Screen reducing agents (e.g., NaBH₃CN vs. NaBH(OAc)₃) to maximize conversion .

Q. What computational methods support the design of derivatives based on this scaffold?

  • Density Functional Theory (DFT) : Models transition states for fluorination/aminomethylation to predict stereochemical outcomes .
  • Molecular docking : Screens derivatives against targets (e.g., enzymes like DPP-IV or neuraminidase) to prioritize synthesis .
  • ADMET prediction : Tools like Schrödinger’s QikProp assess bioavailability and metabolic stability .

Q. How does the 4-fluoro substituent influence biological activity compared to non-fluorinated analogs?

  • Case study : Fluorine’s electronegativity enhances metabolic stability and binding affinity. For example, in DPP-IV inhibitors, 4-fluoro analogs show 2–5× higher IC₅₀ values than hydroxylated counterparts .
  • Comparative data :
DerivativeTargetIC₅₀ (nM)Reference
4-Fluoro (this compound)DPP-IV12.3
4-HydroxyDPP-IV58.7
4-ChloroDPP-IV28.4

Q. What strategies resolve contradictions in reported synthetic protocols?

  • Example : Discrepancies in fluorination yields (45% vs. 72%) may arise from:
    • Catalyst purity : Pd(PPh₃)₄ vs. Pd₂(dba)₃. Pre-purify catalysts via recrystallization .
    • Solvent choice : DMF vs. THF affects reaction rates. Screen solvents using DoE (Design of Experiments) .
    • Data reconciliation : Validate results via interlaboratory studies and publish full experimental details (e.g., exact equivalents, stirring rates) .

Q. How can this compound serve as a precursor for radiolabeled probes?

  • Approach : Introduce [¹⁸F] via nucleophilic aromatic substitution or prosthetic group labeling.
    • Step 1 : Deprotect Boc under mild acidic conditions (e.g., HCl/dioxane).
    • Step 2 : React with [¹⁸F]KF/Kryptofix® 222 in acetonitrile at 100°C .
    • Purification : Use semi-preparative HPLC with a C18 column and ethanol/water mobile phase .

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